molecular formula C7F12O3 B095496 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride CAS No. 19190-57-9

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride

Cat. No. B095496
CAS RN: 19190-57-9
M. Wt: 360.05 g/mol
InChI Key: MNEZTIJYMZUPMM-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride is a useful research compound. Its molecular formula is C7F12O3 and its molecular weight is 360.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Activation and Transformation of Fluorinated Compounds

Recent advances in the activation of C-F bonds in aliphatic fluorides offer new methodologies for synthesizing fluorinated building blocks and versatile non-fluorinated products. This involves the activation of a C-F bond through various methods, including Lewis acid, Bronsted superacids, hydrogen bonding, transition-metal mediation, and rare earth metals. Such processes enable partial reduction of fluorine groups and the transformation of monofluorinated, difluorinated, and trifluorinated olefins into synthetically valuable molecules (Shen et al., 2015).

Environmental Impact and Health Concerns of Fluorinated Compounds

Fluorine's widespread distribution in the environment and its incorporation into industrial and consumer applications necessitate understanding its health impacts. While low concentrations of fluoride in drinking water can prevent dental caries, excessive exposure has been linked to adverse health effects, including fluorosis and potential toxicity to multiple organs. The presence of fluoride in the environment, due to industrial activities or natural occurrences, highlights the need for careful management and the reconsideration of artificial water fluoridation practices globally (Peckham & Awofeso, 2014; Şan, Dey, & Giri, 2016).

Novel Fluorinated Scaffolds in Synthesis

Nonafluorobutanesulfonates have emerged as cost-effective intermediates for transition metal-catalyzed reactions, offering advantages over commonly used triflates in organic synthesis. These fluorinated scaffolds facilitate the production of alkenyl and aryl fluorinated compounds through various catalyzed processes, demonstrating the potential for more environmentally benign and economically viable fluorination strategies in industrial and laboratory settings (Hoegermeier & Reissig, 2009).

Electrofluorination and Organic Synthesis

The electrofluorination of organic compounds provides a pathway for introducing fluorine into organic molecules, offering insights into the mechanistic aspects of fluorination processes. This method facilitates the synthesis of fluorinated compounds with potential applications in various domains, including pharmaceuticals and materials science (Gambaretto et al., 1982).

properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxybutanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O3/c8-1(20)3(10,11)5(13,14)7(18,19)22-4(12,2(9)21)6(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEZTIJYMZUPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(=O)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460361
Record name 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride

CAS RN

19190-57-9
Record name 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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